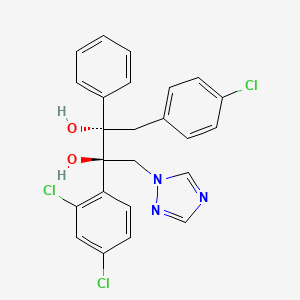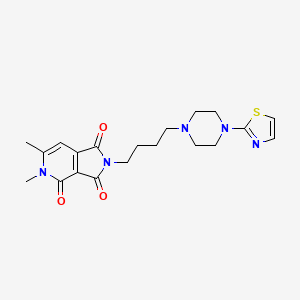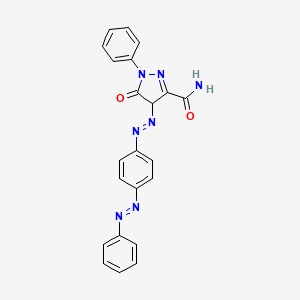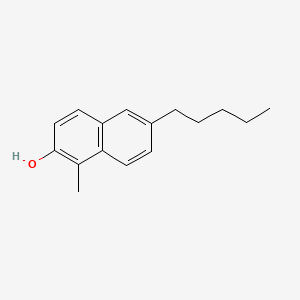
2-Naphthol, 1-methyl-6-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naftol, 1-metil-6-pentil- es un compuesto orgánico que pertenece a la clase de los naftoles. Es un derivado del 2-naftol, donde el grupo hidroxilo está situado en el segundo carbono del anillo de naftaleno. Este compuesto es conocido por sus propiedades químicas únicas y ha sido ampliamente estudiado por sus aplicaciones en diversos campos como la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Naftol, 1-metil-6-pentil- típicamente involucra la alquilación del 2-naftol. Un método común es la alquilación de Friedel-Crafts, donde el 2-naftol reacciona con un haluro de alquilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. Las condiciones de reacción suelen implicar la reflujo de la mezcla en un disolvente adecuado como diclorometano o cloroformo.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Naftol, 1-metil-6-pentil- se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control sobre las condiciones de reacción y produce productos de mayor pureza. El uso de sistemas automatizados también garantiza una calidad constante y reduce el riesgo de contaminación.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Naftol, 1-metil-6-pentil- experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas u otros derivados oxigenados.
Reducción: El compuesto se puede reducir para formar derivados dihidro.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático, lo que lleva a la formación de varios productos sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar reactivos electrófilos como bromo o ácido nítrico para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que las reacciones de sustitución pueden producir derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
2-Naftol, 1-metil-6-pentil- ha sido ampliamente estudiado por sus aplicaciones en diversos campos científicos:
Química: Se utiliza como material de partida para la síntesis de compuestos heterocíclicos y otras moléculas orgánicas complejas.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano y antitumoral.
Medicina: La investigación ha indicado su uso en el desarrollo de nuevos productos farmacéuticos con mayor eficacia y menos efectos secundarios.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual 2-Naftol, 1-metil-6-pentil- ejerce sus efectos implica interacciones con varios objetivos moleculares y vías. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interrumpir las membranas celulares bacterianas e inhibir enzimas esenciales. En la investigación del cáncer, se ha demostrado que el compuesto induce apoptosis en las células tumorales a través de la activación de vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos similares
2-Naftol: El compuesto padre, que carece de los sustituyentes metilo y pentilo.
1-Naftol: Un isómero con el grupo hidroxilo en el primer carbono del anillo de naftaleno.
2-Naftilamina: Un derivado con un grupo amino en lugar de un grupo hidroxilo.
Singularidad
2-Naftol, 1-metil-6-pentil- es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de los grupos metilo y pentilo aumenta su lipofilia, lo que lo hace más efectivo en ciertas aplicaciones en comparación con sus análogos.
Propiedades
Número CAS |
17324-14-0 |
|---|---|
Fórmula molecular |
C16H20O |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-methyl-6-pentylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-3-4-5-6-13-7-9-15-12(2)16(17)10-8-14(15)11-13/h7-11,17H,3-6H2,1-2H3 |
Clave InChI |
HIUYLFAEVVZDLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


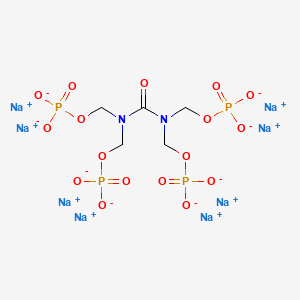
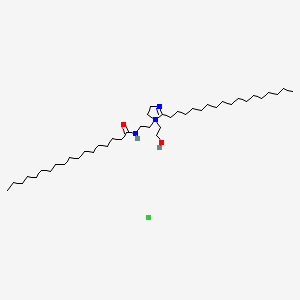
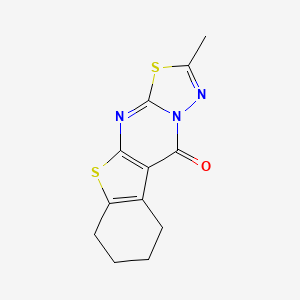

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)
